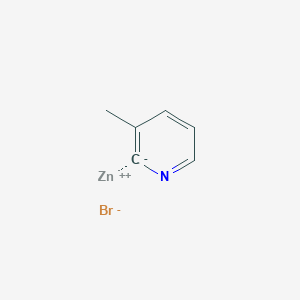
(3-methylpyridin-2-yl)zinc(II) bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-methylpyridin-2-yl)zinc(II) bromide is a useful research compound. Its molecular formula is C6H6BrNZn and its molecular weight is 237.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Organic Synthesis
1.1 Cross-Coupling Reactions
(3-methylpyridin-2-yl)zinc(II) bromide is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are essential for forming carbon-carbon bonds between aryl or vinyl halides and various nucleophiles.
- Suzuki-Miyaura Coupling : In this reaction, this compound acts as a nucleophilic coupling partner, allowing for the synthesis of biaryl compounds. The presence of the methyl group on the pyridine ring enhances its reactivity by stabilizing the transition state during the coupling process .
- Stille Coupling : Similarly, this compound can be employed in Stille couplings with organotin reagents to produce complex organic molecules. This application is particularly valuable in synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
2.1 Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of zinc complexes, including those involving this compound. Research indicates that zinc complexes can exhibit enhanced activity against various bacterial strains due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes.
- Case Study : A study demonstrated that zinc complexes formed with pyridine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves chelation with bacterial enzymes, leading to inhibition of growth .
2.2 Antitumor Properties
Zinc complexes have also been investigated for their antitumor effects. The interaction of this compound with biological targets may lead to selective cytotoxicity against cancer cells while sparing normal cells.
- In Vitro Studies : In vitro studies have shown that zinc complexes can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanisms involve the activation of apoptotic pathways and disruption of cellular homeostasis .
Coordination Chemistry
The coordination chemistry of this compound is significant for developing new materials with tailored properties.
3.1 Sensor Applications
Zinc complexes are explored as sensors for detecting biologically relevant anions and metal ions due to their selective binding properties. For instance, derivatives of this compound can be designed to selectively bind to phosphate groups, making them useful in biochemical assays .
Summary of Findings
The applications of this compound span various fields, including organic synthesis, medicinal chemistry, and coordination chemistry. Its role in cross-coupling reactions facilitates the construction of complex organic molecules, while its potential antimicrobial and antitumor activities highlight its significance in drug development.
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Organic Synthesis | Suzuki-Miyaura, Stille Couplings | Effective nucleophile for carbon-carbon bond formation |
| Medicinal Chemistry | Antimicrobial and Antitumor Activity | Induces apoptosis in cancer cells; effective against bacteria |
| Coordination Chemistry | Sensor Development | Selective binding to anions and metal ions |
属性
分子式 |
C6H6BrNZn |
|---|---|
分子量 |
237.4 g/mol |
IUPAC 名称 |
zinc;3-methyl-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
FKFXCROGBLLHFO-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]N=CC=C1.[Zn+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















